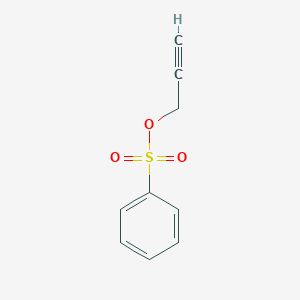
Bencenosulfonato de propargilo
Descripción general
Descripción
Propargyl benzenesulfonate, also known as 2-propyn-1-yl benzenesulfonate, is an organic compound with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . This compound is a derivative of benzenesulfonic acid and contains a propargyl group, which is a highly reactive moiety in organic synthesis. Propargyl benzenesulfonate is widely used as an intermediate in the synthesis of various organic compounds and pharmaceuticals .
Aplicaciones Científicas De Investigación
Propargyl benzenesulfonate has a wide range of applications in scientific research, particularly in organic synthesis and medicinal chemistry . It is used as a building block for the synthesis of various pharmaceuticals, including inhibitors of dipeptidyl peptidase-4 (DPP-4) used in the treatment of type-2 diabetes . Additionally, it serves as an intermediate in the synthesis of complex organic molecules and is employed in the development of new synthetic methodologies .
Safety and Hazards
Propargyl benzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with propargyl alcohol in the presence of a base. The reaction is typically carried out in an aqueous medium with sodium carbonate or sodium hydroxide as the base . The reaction conditions involve maintaining a low temperature (around 0-15°C) to control the exothermic nature of the reaction. The product is then purified by washing with brine, drying over anhydrous sodium sulfate, and distilling under reduced pressure .
Industrial Production Methods: In an industrial setting, the synthesis of propargyl benzenesulfonate involves scaling up the reaction with appropriate safety measures. For example, a large-scale synthesis might involve reacting 500 kg of benzenesulfonyl chloride with 40 kg of propargyl alcohol and 150 kg of water, followed by the addition of 90 kg of 32% aqueous sodium hydroxide solution over 8 hours . The product is then isolated and purified as described above.
Análisis De Reacciones Químicas
Types of Reactions: Propargyl benzenesulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the displacement of the sulfonate group by a nucleophile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation with potassium permanganate would produce a sulfonic acid .
Mecanismo De Acción
Propargyl benzenesulfonate can be compared with other propargyl derivatives such as propargyl p-toluenesulfonate, propargyl benzoate, and propargyl bromide . These compounds share the propargyl group but differ in their sulfonate or ester moieties. The uniqueness of propargyl benzenesulfonate lies in its specific reactivity and applications in organic synthesis and medicinal chemistry .
Comparación Con Compuestos Similares
- Propargyl p-toluenesulfonate
- Propargyl benzoate
- Propargyl bromide
- Propargylamine
- Propargyl alcohol
Propiedades
IUPAC Name |
prop-2-ynyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBYXLIHQFIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884232 | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-75-9 | |
| Record name | Propargyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prop-2-ynyl benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propargyl benzenesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ37EVH5NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Propargyl Benzenesulfonate in material science?
A1: Propargyl Benzenesulfonate serves as a versatile building block in polymer chemistry. For instance, it can be used to introduce alkyne functionality into polymers. [] This is exemplified in the synthesis of clickable poly(ethylene glycol) (PEG)-grafted polyoxetane brush polymers. In this study, Propargyl Benzenesulfonate reacts with 3-Ethyl-3-hydroxymethyloxetane (EHMO) to yield an alkyne-substituted monomer. [] This monomer is then polymerized and further modified using click chemistry, highlighting the utility of Propargyl Benzenesulfonate in creating complex polymer architectures for potential drug delivery applications. []
Q2: Are there any studies exploring Propargyl Benzenesulfonate beyond its use in polymer chemistry?
A2: While the provided abstracts do not offer detailed information on additional applications, the presence of a triple bond in Propargyl Benzenesulfonate hints at its potential in other areas. For example, one abstract mentions its exploration as a potential electrolyte additive for lithium-ion batteries. [] This suggests ongoing research into its electrochemical properties and potential applications in energy storage devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Diethylamino)propyl]carbamodithioic acid](/img/structure/B105245.png)
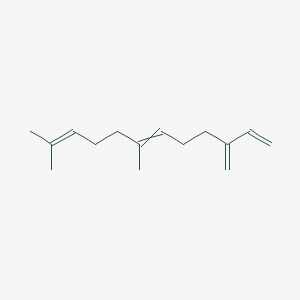
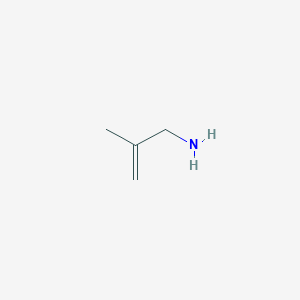
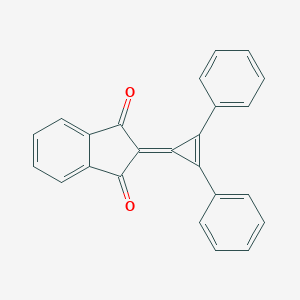
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)
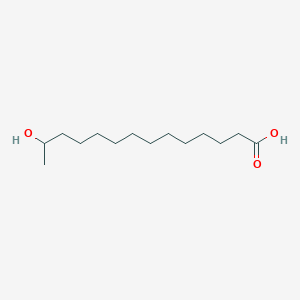
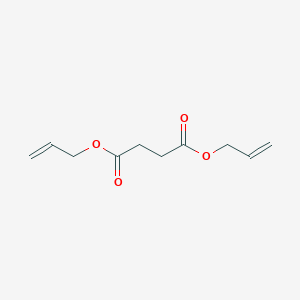
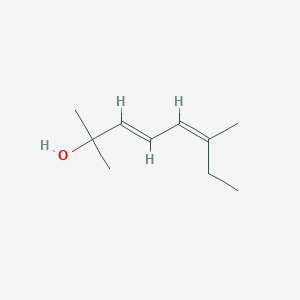
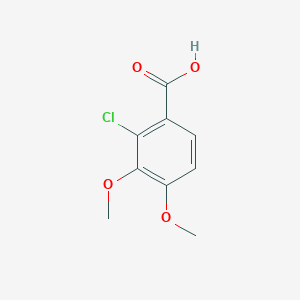
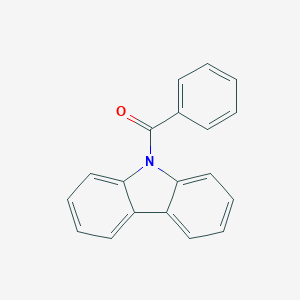
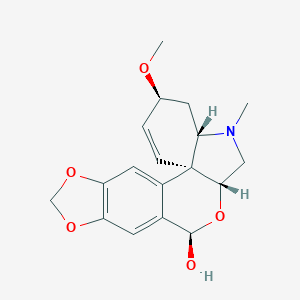
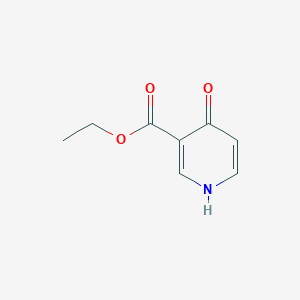
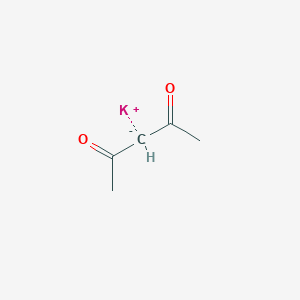
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
